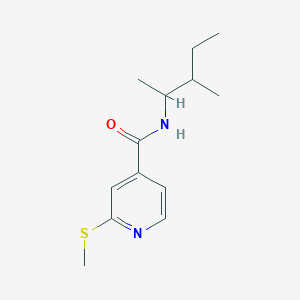

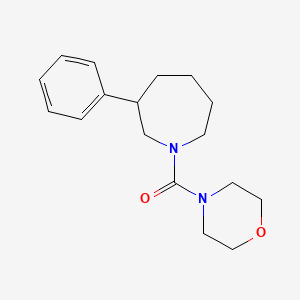

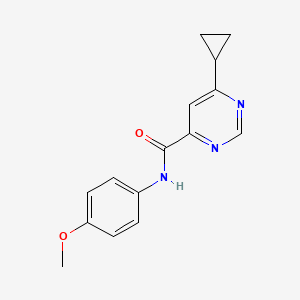

3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one" is a chemical entity that appears to be structurally related to a class of compounds that exhibit interesting intermolecular interactions and crystal packing patterns. Although the specific compound is not directly described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as a chlorophenyl ring and potential for hydrogen bonding and π-π stacking interactions, which are common in the study of crystallography and molecular interactions .

Synthesis Analysis

While the synthesis of the exact compound is not detailed in the provided papers, the synthesis of related compounds typically involves the formation of Schiff bases, which are products of a condensation reaction between an amine and a carbonyl compound. The paper on the crystal structure and Hirshfeld surface analysis of a Schiff base derivative suggests that similar synthetic routes could be employed for the compound , potentially involving a thio-semicarbazide and a flavanone as starting materials .

Molecular Structure Analysis

The molecular structure of related compounds shows that the chlorophenyl ring can be inclined at significant angles to other ring systems in the molecule, such as a benzene or pyran ring, indicating that the compound may also exhibit such dihedral angles between its ring systems. The pyran ring in the related compound adopts an envelope conformation, which could be a feature to consider in the analysis of the target compound's molecular structure .

Chemical Reactions Analysis

The chemical reactions of the compound would likely involve the functional groups present in its structure. The thioether (sulfide) linkage in the compound could be susceptible to oxidation, and the pyrazinone moiety could engage in nucleophilic addition reactions. The presence of a chlorobenzyl group might also allow for substitution reactions under appropriate conditions. The related compounds discussed in the papers exhibit hydrogen bonding, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. The presence of hydrogen bonds and π-π stacking interactions in the crystal structures of these compounds suggests that the compound may also exhibit similar intermolecular forces, which would influence its melting point, solubility, and crystal packing. The chlorophenyl and dimethoxyphenyl groups could impact the compound's polarity and, consequently, its solubility in various solvents .

Scientific Research Applications

Synthesis and Properties

- Synthesis Techniques: Researchers have developed new synthesis methods for related compounds, focusing on their photophysical, electrochemical properties, and crystal structures. For example, R. Golla et al. (2020) synthesized 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines using a one-pot method, which could be relevant for the synthesis of similar compounds (Golla et al., 2020).

- Crystal Structure Analysis: The crystal structure and Hirshfeld surface analysis have been performed on related compounds, providing insights into their molecular interactions and conformation (Zatsu et al., 2019).

Biological Activities

- Antimicrobial Activity: Some derivatives have shown promise in antimicrobial studies. T. El‐Emary and Shawkat A. Abdel-Mohsen (2006) investigated the antimicrobial activity of new 1,3-Diphenylpyrazoles bearing various moieties, which might provide a context for the biological activities of related compounds (El‐Emary & Abdel-Mohsen, 2006).

- Photophysical Properties: Compounds with a similar structure have been studied for their photophysical properties, which could be relevant for optical or electronic applications (Zhao et al., 2004).

Potential Applications

- Chemosensor Development: Some pyrazoline derivatives have been explored as fluorescent chemosensors for metal ion detection, suggesting potential applications in analytical chemistry (Khan, 2020).

- Electrochemical Studies: Research into the electrochemical properties of related compounds could guide the development of materials for electronic or photovoltaic applications (Faidallah et al., 2016).

properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-15(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPJVVDVVVCMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)